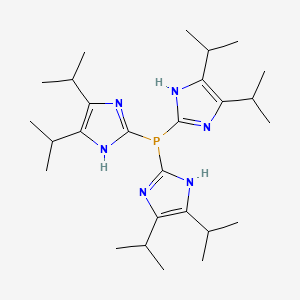
1H-Imidazole, 2,2',2''-phosphinidynetris[4,5-bis(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 2,2’,2’'-phosphinidynetris[4,5-bis(1-methylethyl)- is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of phosphinidynetris groups and multiple isopropyl substituents, making it a unique and versatile molecule in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 2,2’,2’'-phosphinidynetris[4,5-bis(1-methylethyl)- involves multiple steps, typically starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound often employs high-yielding, scalable methods. One such method includes the use of microwave-assisted synthesis, which enables the efficient formation of the imidazole ring under solventless conditions . This approach is advantageous due to its simplicity, efficiency, and reduced environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1H-Imidazole, 2,2’,2’'-phosphinidynetris[4,5-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and pressures to maintain the integrity of the imidazole ring .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole N-oxides, while reduction reactions can produce various substituted imidazoles .
Aplicaciones Científicas De Investigación
1H-Imidazole, 2,2’,2’'-phosphinidynetris[4,5-bis(1-methylethyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 2,2’,2’'-phosphinidynetris[4,5-bis(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing the reactivity and selectivity of the reactions . Additionally, the compound’s unique structure allows it to interact with biological targets, potentially disrupting cellular processes and exhibiting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 2,4,5-Triphenylimidazole
- 1-Methyl-1H,1′H-2,2′-bibenzo[d]imidazole
Uniqueness
1H-Imidazole, 2,2’,2’'-phosphinidynetris[4,5-bis(1-methylethyl)- stands out due to its phosphinidynetris groups and multiple isopropyl substituents. These features confer unique chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various applications. Its ability to form coordination complexes with metal ions further distinguishes it from other imidazole derivatives .
Propiedades
Número CAS |
74483-08-2 |
|---|---|
Fórmula molecular |
C27H45N6P |
Peso molecular |
484.7 g/mol |
Nombre IUPAC |
tris[4,5-di(propan-2-yl)-1H-imidazol-2-yl]phosphane |
InChI |
InChI=1S/C27H45N6P/c1-13(2)19-20(14(3)4)29-25(28-19)34(26-30-21(15(5)6)22(31-26)16(7)8)27-32-23(17(9)10)24(33-27)18(11)12/h13-18H,1-12H3,(H,28,29)(H,30,31)(H,32,33) |
Clave InChI |
NIQPHMIICHBQDP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(N=C(N1)P(C2=NC(=C(N2)C(C)C)C(C)C)C3=NC(=C(N3)C(C)C)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



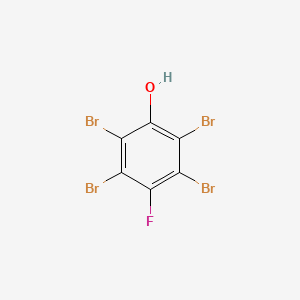

![1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene](/img/structure/B14458946.png)
![6,6-Dimethyl-2-methylidene-3-[(prop-2-yn-1-yl)oxy]bicyclo[3.1.1]heptane](/img/structure/B14458947.png)
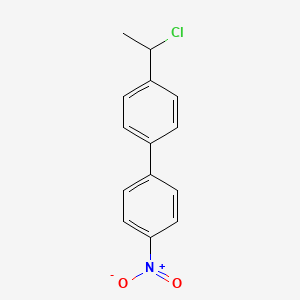
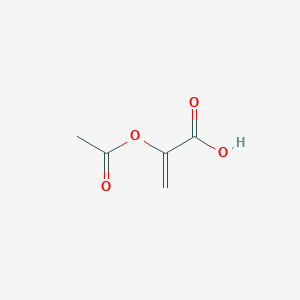
![1-[(5-Nitrofuran-2-yl)methyl]piperidine](/img/structure/B14458959.png)
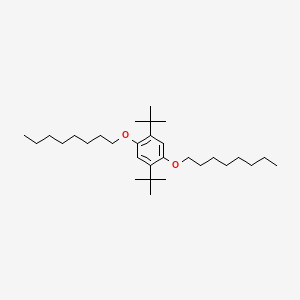
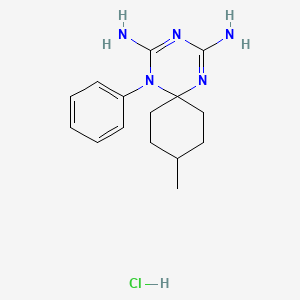
![7,8-Dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione](/img/structure/B14459001.png)

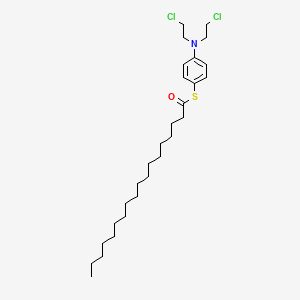
![Ethyl[(4-bromophenyl)sulfonyl]carbamate](/img/structure/B14459023.png)
